Diphenyl(1,5-cyclooctadiene)platinum(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

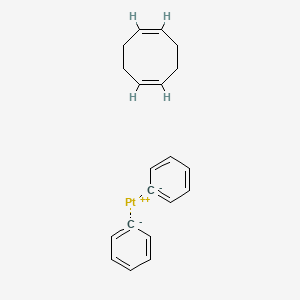

Diphenyl(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C20H22Pt. It is commonly used in various chemical applications due to its unique properties. The compound consists of a platinum atom coordinated to two phenyl groups and a 1,5-cyclooctadiene ligand, forming a stable complex .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diphenyl(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,5-cyclooctadiene and diphenylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of diphenyl(1,5-cyclooctadiene)platinum(II) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of automated reactors and controlled environments ensures the consistency and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenyl(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum(IV) complexes.

Reduction: It can be reduced back to platinum(0) complexes.

Substitution: The phenyl groups or the 1,5-cyclooctadiene ligand can be substituted with other ligands

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve phosphines, amines, or other organic ligands under mild conditions

Major Products

Oxidation: Platinum(IV) complexes.

Reduction: Platinum(0) complexes.

Substitution: Various platinum(II) complexes with different ligands

Applications De Recherche Scientifique

Catalytic Applications

Diphenyl(1,5-cyclooctadiene)platinum(II) serves as a catalyst in several chemical reactions:

- Hydrosilylation Reactions : It facilitates the addition of silanes to alkenes and alkynes, producing siloxanes.

- Hydrogenation Reactions : Utilized in the hydrogenation of various unsaturated compounds, enhancing selectivity and yield.

- Cross-Coupling Reactions : Acts as a precursor for palladium and platinum catalysts in cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Table 1: Summary of Catalytic Reactions Involving Diphenyl(1,5-cyclooctadiene)platinum(II)

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrosilylation | Addition of silanes to alkenes/alkynes | |

| Hydrogenation | Reduction of unsaturated compounds | |

| Cross-Coupling | Formation of carbon-carbon bonds |

Pharmaceutical Applications

Diphenyl(1,5-cyclooctadiene)platinum(II) is also explored for its potential in medicinal chemistry:

- Anticancer Activity : Similar to other platinum complexes, it exhibits properties that may interfere with DNA replication in cancer cells. Studies indicate that platinum-based drugs can bind to DNA and induce apoptosis in malignant cells.

- Antimicrobial Properties : Recent research highlights its effectiveness against Gram-positive bacteria, suggesting potential as a metalloantibiotic. The compound showed low toxicity against mammalian cells while maintaining antibacterial activity.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial properties of platinum complexes, Diphenyl(1,5-cyclooctadiene)platinum(II) demonstrated significant activity against vancomycin-resistant Staphylococcus aureus. The compound's minimal inhibitory concentration (MIC) values were in the nanomolar range, with no observed toxicity to human cells at effective doses .

Material Science Applications

The compound is also utilized in material science:

- Thin Film Deposition : Used as a precursor for depositing platinum films via chemical vapor deposition (CVD), which is crucial for electronic and optical applications.

- LED Manufacturing : Its properties make it suitable for developing light-emitting diodes (LEDs), contributing to advancements in optoelectronic devices .

Mécanisme D'action

The mechanism of action of diphenyl(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various molecular targets. In biological systems, it can bind to DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cisplatin: A well-known platinum-based chemotherapeutic agent.

Carboplatin: Another platinum-based drug with a different ligand structure.

Oxaliplatin: A platinum compound used in the treatment of colorectal cancer

Uniqueness

Diphenyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific ligand arrangement, which provides distinct reactivity and stability compared to other platinum complexes.

Activité Biologique

Diphenyl(1,5-cyclooctadiene)platinum(II), often abbreviated as DiPh(cod)Pt(II), is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound through a detailed examination of its structure, mechanism of action, and relevant research findings.

Chemical Structure and Properties

DiPh(cod)Pt(II) is characterized by a platinum center coordinated to two phenyl groups and a 1,5-cyclooctadiene ligand. This unique structure allows it to participate in various chemical reactions and biological interactions. The presence of the flexible cyclooctadiene ligand enhances its reactivity, making it a valuable precursor for synthesizing other platinum complexes.

The biological activity of DiPh(cod)Pt(II) is primarily attributed to its ability to interact with biomolecules such as DNA, proteins, and lipids. Studies have shown that platinum complexes can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. This mechanism is similar to that of cisplatin, one of the most well-known platinum-based anticancer drugs.

Anticancer Activity

Research indicates that DiPh(cod)Pt(II) exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The following table summarizes findings from various studies on the anticancer activity of DiPh(cod)Pt(II):

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Murine leukemia | 5.0 | Induction of apoptosis via mitochondrial disruption |

| A549 Lung carcinoma | 3.2 | DNA cross-linking leading to cell cycle arrest |

| MCF-7 Breast cancer | 4.5 | Activation of caspases and reactive oxygen species |

Antimicrobial Activity

In addition to its anticancer properties, DiPh(cod)Pt(II) has been investigated for its antimicrobial activity against Gram-positive bacteria. Recent studies have reported promising results, indicating that certain platinum complexes exhibit potent antibacterial properties without significant toxicity to mammalian cells. For example:

- Study Findings : A study involving a series of platinum cyclooctadiene complexes showed that DiPh(cod)Pt(II) demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were found in the nanomolar range, highlighting its potential as a metalloantibiotic.

Case Studies

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on L1210 cells revealed an IC50 value of 5 µM for DiPh(cod)Pt(II), indicating significant potential for further development as an anticancer agent.

- Antibacterial Efficacy : Another study reported that DiPh(cod)Pt(II) exhibited no toxicity against Galleria mellonella larvae at concentrations up to 0.4 mM while effectively reducing bacterial load in vitro.

Propriétés

Numéro CAS |

12277-88-2 |

|---|---|

Formule moléculaire |

C20H22Pt |

Poids moléculaire |

457.5 g/mol |

Nom IUPAC |

benzene;cycloocta-1,5-diene;platinum(2+) |

InChI |

InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2 |

Clé InChI |

GGVUMOXWZYBTLY-UHFFFAOYSA-N |

SMILES |

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |

SMILES canonique |

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |

Synonymes |

DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.